molecular formula C5H9NO2Se B12588133 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- CAS No. 577777-89-0

4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)-

Cat. No.: B12588133
CAS No.: 577777-89-0
M. Wt: 194.10 g/mol
InChI Key: KCVNTQONCDLQMZ-SRBOSORUSA-N
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Description

4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- is a compound with the chemical formula C₅H₉NO₂Se. It belongs to a group of stereoisomers and is characterized by the presence of selenium in its structure

Preparation Methods

The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield seleninic acids or other selenium-containing compounds.

Scientific Research Applications

4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- has several scientific research applications. In chemistry, it is used as a reagent and catalyst for organic synthesis, particularly in oxidation reactions . In biology and medicine, it has potential applications due to its unique chemical properties and interactions with biological molecules. The compound may also find use in industrial processes where selenium-containing compounds are required.

Mechanism of Action

The mechanism by which 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- exerts its effects involves its ability to participate in redox reactions. Selenium, being a key component of the compound, plays a crucial role in these reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Molecular targets and pathways involved include various enzymes and proteins that interact with selenium-containing compounds .

Comparison with Similar Compounds

4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be compared with other similar compounds such as 2-methylthiazolidine-4-carboxylic acid and other selenazolidine derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of selenium in 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- makes it unique and imparts distinct chemical behavior compared to its sulfur-containing analogs.

Properties

CAS No.

577777-89-0

Molecular Formula

C5H9NO2Se

Molecular Weight

194.10 g/mol

IUPAC Name

(4S)-2-methyl-1,3-selenazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1

InChI Key

KCVNTQONCDLQMZ-SRBOSORUSA-N

Isomeric SMILES

CC1N[C@H](C[Se]1)C(=O)O

Canonical SMILES

CC1NC(C[Se]1)C(=O)O

Origin of Product

United States

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